ベンジダミンN-オキシド

概要

説明

Benzydamine is an anti-inflammatory drug metabolized to Benzydamine N-oxide primarily via flavin-containing monooxygenase (FMO)-dependent pathways. This N-oxidation process, as well as N-demethylation, occurs in liver microsomes across various species, including rats, dogs, monkeys, and humans, indicating the importance of both FMO and cytochrome P450 enzymes in its metabolism (Taniguchi-Takizawa et al., 2015).

Synthesis Analysis

The primary route of Benzydamine N-oxide synthesis involves the N-oxygenation of benzydamine, which is facilitated by FMOs, notably FMO1 and FMO3, in liver microsomes. This reaction's efficiency varies across species, with significant suppression observed under specific preheating conditions, highlighting the temperature sensitivity of FMO activity and the complex interplay between FMO and cytochrome P450 enzymes in benzydamine metabolism (Taniguchi-Takizawa et al., 2015).

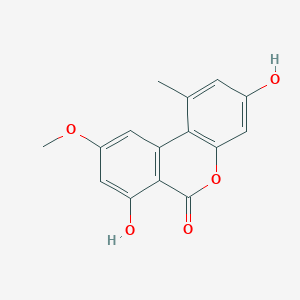

Molecular Structure Analysis

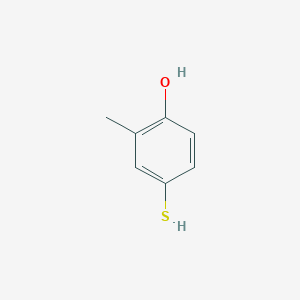

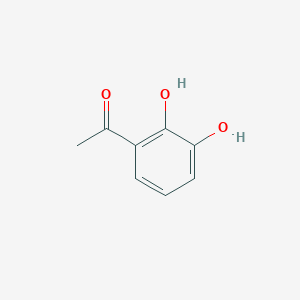

While specific studies focusing on the molecular structure analysis of Benzydamine N-oxide are limited, the general understanding is that its formation as a metabolite involves a direct insertion of an oxygen atom into the N-methyl group of benzydamine. This reaction is indicative of the typical molecular transformations associated with N-oxidation processes mediated by FMO enzymes.

Chemical Reactions and Properties

Benzydamine N-oxide's formation involves the enzymatic introduction of an oxygen atom into the benzydamine molecule. The FMO-dependent metabolism signifies a specific chemical property of benzydamine, highlighting the role of these enzymes in drug metabolism. The reaction's specificity and efficiency vary among different species and are influenced by factors such as enzyme activity levels and experimental conditions (Taniguchi-Takizawa et al., 2015).

科学的研究の応用

薬物代謝物の合成

ベンジダミンN-オキシドは、薬物代謝物の合成に使用されます。 ある研究では、ベンジダミンがモデル薬として使用され、 in vitro で薬物代謝物を生成するための安定で効率的な生体触媒を構築しました . ベンジダミンN-オキシドの合成には、酵素固定化システムと2系統混合培養戦略の2つのアプローチがテストされ、最適化されました .

フラビン含有モノオキシゲナーゼ活性測定

ベンジダミンN-オキシドは、フラビン含有モノオキシゲナーゼ(FMO)活性の測定に使用されます。 組換えFMO酵素を用いた研究では、FMO1とFMO3がベンジダミンN-酸化の主要な触媒であることが示されています . ヒト肝臓ミクロソームを用いた調査では、FMO3がベンジダミンN-オキシドの生成に大きく関与していることが確認されています .

FMO活性の in vitro プローブ

ベンジダミンN-オキシドは、幅広い組織や細胞タイプにおけるFMO活性の in vitro プローブとして使用されます . また、ヒト肝臓FMO3の in vivo プローブとしても適しています .

FMOの指標反応

ベンジダミンN-オキシドは、FMOの指標反応として使用されます。 FMO3の遺伝子多型が活性に与える影響は、ベンジダミンN-オキシドを用いて評価されます .

酸化触媒作用

ベンジダミンN-オキシドは、酸化触媒作用に使用されます。 これは、FMOアイソフォームによって触媒される酸化を受けます .

薬理活性

ベンジダミンN-オキシドに代謝されるベンジダミンは、経口または局所的に投与すると、抗炎症作用、解熱作用、抗浮腫作用を示します .

作用機序

Target of Action

Benzydamine N-oxide is a metabolite of Benzydamine . Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of Benzydamine are the inflammatory cytokines and prostaglandins .

Mode of Action

Benzydamine operates by weakly inhibiting the synthesis of prostaglandins . It also inhibits the synthesis of inflammatory cytokines, specifically tumour necrosis factor-alpha (TNF-α) . Additionally, it has the ability to inhibit the oxidative burst of neutrophils under certain conditions . Another activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions including inhibition of granule release from neutrophils .

Biochemical Pathways

Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form Benzydamine N-oxide . Studies with recombinant FMO enzymes demonstrate that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes .

Pharmacokinetics

Benzydamine is primarily metabolized by oxidation, dealkylation, and conjugation into hydroxy, dealkylated, and N-oxide metabolites . When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . The high lipid solubility of the base form of benzydamine should be associated with considerable passive resorption in the renal tubule .

Result of Action

The result of Benzydamine’s action is the symptomatic relief of pain in acute sore throat and for the symptomatic relief of oropharyngeal mucositis caused by radiation therapy . It provides pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Action Environment

The action of Benzydamine N-oxide is influenced by the pH of the environment. High benzydamine N-oxygenation activities of recombinant human FMO1 and FMO3 and human kidney microsomes were observed at pH 8.4 .

Safety and Hazards

将来の方向性

There is a need to design clinical trials to highlight novel possible applications of benzydamine and implement translational analyses to fine-tune patients’ selection and open future research scenarios . For instance, new applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

生化学分析

Biochemical Properties

Benzydamine N-oxide is primarily formed through the action of FMO1 and FMO3 enzymes . These enzymes are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes . The formation of Benzydamine N-oxide is a useful in vitro probe for FMO activity in a wide range of tissues and cell types .

Cellular Effects

The parent compound, Benzydamine, is known to have anti-inflammatory, antipyretic, and antiedemal activities when administered orally or topically

Molecular Mechanism

The molecular mechanism of Benzydamine N-oxide is primarily through its formation via the action of FMO1 and FMO3 enzymes . These enzymes catalyze the N-oxygenation of Benzydamine to form Benzydamine N-oxide . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .

Temporal Effects in Laboratory Settings

It is known that the metabolite is stable and can be quantified with high specificity and sensitivity using a simple HPLC assay .

Metabolic Pathways

Benzydamine N-oxide is involved in the metabolic pathway of Benzydamine, which is primarily metabolized by FMO1 and FMO3 enzymes to form Benzydamine N-oxide . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .

Subcellular Localization

Given that it is formed through the action of FMO1 and FMO3 enzymes, it is likely that it is localized in the same subcellular compartments as these enzymes .

特性

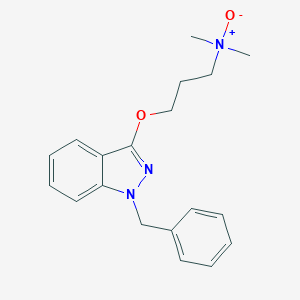

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190005 | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36504-71-9 | |

| Record name | Benzydamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)